3-Methyl-1-phenyl-2-(1h) pyridone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-2-(1H)-pyridone typically involves the reaction of 3-methyl-2-pyridone with phenylhydrazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production of 3-Methyl-1-phenyl-2-(1H)-pyridone often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-2-(1H)-pyridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
3-Methyl-1-phenyl-2-(1H)-pyridone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in fibroblast proliferation and collagen synthesis.
Medicine: Approved for the treatment of idiopathic pulmonary fibrosis and investigated for its potential in treating other fibrotic conditions such as liver and renal fibrosis
Industry: Utilized in the development of antifibrotic drugs and other therapeutic agents
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-2-(1H)-pyridone involves the inhibition of fibroblast proliferation and collagen synthesis. It modulates the activity of several growth factors, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). By interfering with these pathways, it reduces the deposition of extracellular matrix and alleviates fibrosis .
Comparison with Similar Compounds
Similar Compounds
Nintedanib: Another antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis.
Metformin: Though primarily an antidiabetic drug, it has shown some antifibrotic properties.
Dexamethasone: A corticosteroid with anti-inflammatory and antifibrotic effects
Uniqueness
3-Methyl-1-phenyl-2-(1H)-pyridone is unique due to its broad-spectrum antifibrotic activity and its ability to modulate multiple cytokines and growth factors involved in fibrosis. Unlike some other antifibrotic agents, it has a well-established safety profile and is approved for clinical use in several countries .
Biological Activity
3-Methyl-1-phenyl-2-(1H)-pyridone is a heterocyclic compound known for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Methyl-1-phenyl-2-(1H)-pyridone is with a molecular weight of approximately 173.19 g/mol. The compound features a pyridone ring structure characterized by a methyl group at the third position and a phenyl group at the first position, which contributes to its unique chemical reactivity and biological activity.
Analgesic and Anti-inflammatory Properties
Research indicates that 3-Methyl-1-phenyl-2-(1H)-pyridone exhibits significant analgesic and anti-inflammatory effects. In vitro studies have shown that the compound interacts with specific receptors involved in pain pathways, suggesting its potential efficacy as an analgesic agent. Its anti-inflammatory properties make it a candidate for therapeutic applications in managing conditions characterized by inflammation .
Antimicrobial Activity
Some studies have suggested that derivatives of 3-Methyl-1-phenyl-2-(1H)-pyridone may possess antimicrobial properties. This potential has been explored in various contexts, indicating that modifications to the compound's structure can enhance its effectiveness against specific pathogens .
The precise mechanisms through which 3-Methyl-1-phenyl-2-(1H)-pyridone exerts its biological effects are still under investigation. However, it is believed to modulate biochemical pathways associated with pain perception and inflammation. Further studies are needed to clarify its pharmacokinetics and specific targets within biological systems.
Synthesis
The synthesis of 3-Methyl-1-phenyl-2-(1H)-pyridone typically involves heating a mixture of 3-methyl-2-(1H)-pyridone with iodobenzene, yielding high purity and yield after purification. This method highlights the compound's versatility in organic synthesis and its potential as a building block for more complex molecules .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Methyl-1-phenyl-2-(1H)-pyridone | Similar pyridone structure | Exhibits strong analgesic properties |
3-Hydroxy-5-methyl-N-phenyl-2-(1H)-pyridone | Hydroxyl substitution at the third position | Potentially different biological activity profile |
5-Methyl-N-pyridinyl-pyridones | Variations in nitrogen substitution | Different reactivity patterns in organic synthesis |
The structural variations among these compounds significantly influence their biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological activity of 3-Methyl-1-phenyl-2-(1H)-pyridone:
- Analgesic Activity : A study demonstrated that this compound significantly reduced pain responses in animal models, comparable to established analgesics .
- Anti-inflammatory Effects : Research highlighted its ability to decrease inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives showed promising results against bacterial strains, indicating a pathway for developing new antimicrobial agents .
Properties
IUPAC Name |
3-methyl-1-phenylpyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-6-5-9-13(12(10)14)11-7-3-2-4-8-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXWHCHYKZGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431144 | |
Record name | 3-methyl-1-phenyl-2-(1h) pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53427-93-3 | |
Record name | 3-methyl-1-phenyl-2-(1h) pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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